![molecular formula C22H25ClN4O4 B5221114 N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide CAS No. 6057-14-3](/img/structure/B5221114.png)
N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide, commonly known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic applications in neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of CEP-1347 is not fully understood, but it is thought to involve the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway. JNK is a stress-activated protein kinase that plays a role in cell death and inflammation. CEP-1347 has been shown to inhibit JNK activation and downstream signaling, leading to neuroprotection.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have several biochemical and physiological effects, including the inhibition of JNK activation, the prevention of neuronal cell death, and the improvement of motor function and cognitive performance in animal models of neurodegenerative diseases. In addition, CEP-1347 has been shown to reduce inflammation and oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CEP-1347 in lab experiments is its well-established synthesis method and mechanism of action. In addition, CEP-1347 has been extensively studied in animal models of neurodegenerative diseases, providing a wealth of data on its efficacy and safety. However, one limitation of using CEP-1347 is its specificity for the JNK signaling pathway, which may limit its effectiveness in treating neurodegenerative diseases that involve other pathways.
Orientations Futures
There are several future directions for research on CEP-1347. One area of interest is the development of more specific inhibitors of the JNK signaling pathway that may be more effective in treating neurodegenerative diseases. In addition, further studies are needed to determine the optimal dosage and administration of CEP-1347 for therapeutic use. Finally, more research is needed to explore the potential applications of CEP-1347 in other areas of medicine, such as cancer therapy.
Méthodes De Synthèse
The synthesis of CEP-1347 involves a multistep process that begins with the reaction of 2-chlorobenzoyl chloride with piperazine to form 4-(2-chlorobenzoyl)-1-piperazine. This intermediate is then reacted with N-(4-methoxyphenyl)ethylenediamine to form the final product, CEP-1347. The synthesis of CEP-1347 has been described in detail in several scientific publications.
Applications De Recherche Scientifique
CEP-1347 has been studied extensively for its potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Several studies have demonstrated that CEP-1347 can protect neurons from cell death induced by various toxins and stressors. In addition, CEP-1347 has been shown to improve motor function and cognitive performance in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]-N'-(4-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O4/c1-31-17-8-6-16(7-9-17)25-21(29)20(28)24-10-11-26-12-14-27(15-13-26)22(30)18-4-2-3-5-19(18)23/h2-9H,10-15H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQRZXJNZUYMJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387188 |
Source


|
| Record name | N-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]-N'-(4-methoxyphenyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6057-14-3 |
Source


|
| Record name | N-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]-N'-(4-methoxyphenyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

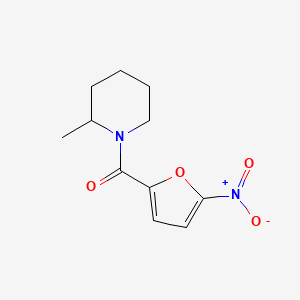
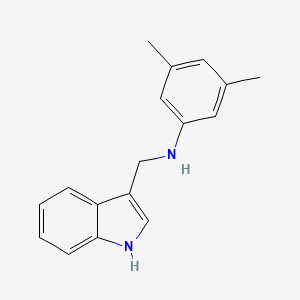
![N-[2-(4-methoxyphenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]-4-nitrobenzamide](/img/structure/B5221044.png)
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5221052.png)

![2-[4-(3-phenylbutyl)-1-piperazinyl]ethanol](/img/structure/B5221056.png)
![4-tert-butyl-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5221062.png)
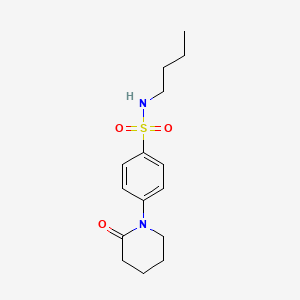
![1-{2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5221093.png)
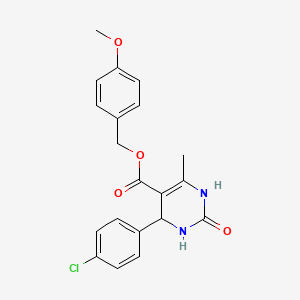
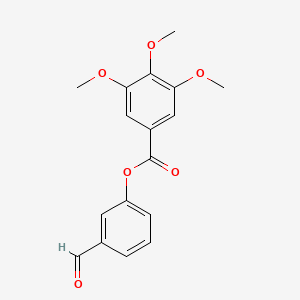
![N-[4-(3-bromo-4-methoxyphenyl)-3-isobutyl-1,3-thiazol-2(3H)-ylidene]-2-methoxyaniline hydrobromide](/img/structure/B5221125.png)

![N-[4-({[3-(dihexylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5221136.png)